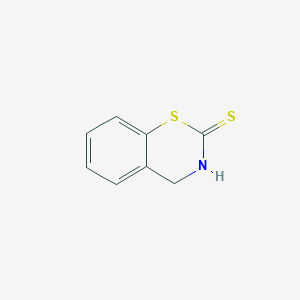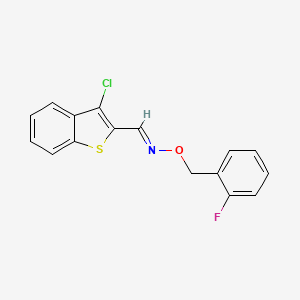
3,4-Dihydro-1,3-benzothiazine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1,3-benzothiazine-2-thione is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has been used in the design and synthesis of novel strobilurins, which are analogues with good and broad-spectrum activity .
Synthesis Analysis
The compound has been synthesized and tested against various phytopathogenic fungi . The synthesis process involves the design of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple elements. The CoMSIA studies were carried out using a SYBYL-X .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 4H-3,1-benzothiazin-4-ones . It has also been used in the synthesis of benzimidazole-thione derivatives by alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex and depend on its molecular structure. The compound has been characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy .Applications De Recherche Scientifique
Heterocyclic Compound Significance
3,4-Dihydro-1,3-benzothiazine-2-thione belongs to the class of benzothiazines, a vital group of heterocyclic compounds known for their versatile biological activities. These compounds, including 3,4-dihydro variants, have been extensively studied for their pharmacological potential and synthetic versatility. Benzothiazines have been recognized for their ability to exhibit numerous therapeutic activities such as anti-HIV, calcium antagonistic, anti-serotonin, analgesic, anti-mycobacterial, anti-microbial, anti-oxidant, anti-rheumatic, anti-inflammatory, anti-hypertensive, calcium channel blocker, anti-malarial, potassium channel opener, cardiovascular, anthelmintic, neuroprotective, aldose reductase inhibitor, herbicidal, pesticidal, and more. This wide range of activities underscores the importance of benzothiazines in drug discovery and development, suggesting that this compound could also contribute significantly to therapeutic advancements (Rajiv, Sreelakshmi, Rajan, & Pappachen, 2017).
Synthetic Strategies and Biological Activities
The synthesis and biological significance of benzothiazine derivatives, including this compound, have been a subject of considerable interest within the scientific community. These compounds are synthesized through various methodologies, including microwave-assisted synthesis and regioselective techniques, offering a rich platform for developing novel therapeutic agents. The detailed exploration of synthetic routes and biological activities associated with benzothiazine derivatives provides a foundational understanding for further research and development in medicinal chemistry, particularly in the search for new pharmacologically active agents (Mir, Dar, & Dar, 2020).
Pharmacological Potential in Cancer Regulation
Benzothiazines, such as this compound, have demonstrated a significant ability to regulate various types of cancer. The comprehensive review of synthetic strategies, biological activities, and structure-activity relationships (SAR) of 1,4-benzothiazines reveals their potential in cancer therapy. The systematic analysis of SAR among benzothiazine derivatives allows for the optimization of their pharmacological profiles, suggesting that these compounds, including this compound, could offer novel approaches to cancer treatment (Rai, Singh, Raj, & Saha, 2017).
Mécanisme D'action
The compound has shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . It acts as an inhibitor of mitochondrial respiration through acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain, blocking electron transfer, and ultimately leading to cessation of fungal growth .
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-1,3-benzothiazine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQSXGQNKWFCQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)




![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)
![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2382073.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)